Tetrasodium 2-((4-chloro-6-((3-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphonatobenzoate
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Overview
Description
Tetrasodium 2-((4-chloro-6-((3-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphonatobenzoate is a complex organic compound. It is often used in various industrial and scientific applications due to its unique chemical properties. This compound is characterized by its multiple sulfonate groups, which enhance its solubility in water, and its azo linkage, which imparts distinct coloration properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 2-((4-chloro-6-((3-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphonatobenzoate typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2,5-dichloroaniline followed by coupling with 4-sulfonatophenylhydrazine to form the azo compound.
Triazine Ring Formation: The azo compound is then reacted with cyanuric chloride under controlled conditions to form the triazine ring.
Sulfonation: The final step involves sulfonation to introduce the sulfonate groups, enhancing the compound’s solubility.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pH, and reactant concentrations to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated quinones, while reduction typically produces sulfonated amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a dye due to its vibrant color and stability. It is also employed in analytical chemistry for the detection and quantification of various analytes.
Biology
In biological research, the compound is used as a staining agent for visualizing cellular components under a microscope.
Medicine
Industry
Industrially, the compound is used in the production of dyes and pigments for textiles, plastics, and inks
Mechanism of Action
The compound exerts its effects primarily through its azo linkage and sulfonate groups. The azo linkage is responsible for the compound’s coloration properties, while the sulfonate groups enhance solubility and interaction with various substrates. The triazine ring provides stability and allows for further functionalization.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 2-((4-chloro-6-((3-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphonatobenzoate
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of the azo linkage, triazine ring, and multiple sulfonate groups. This combination imparts unique properties such as high solubility, stability, and vibrant coloration, making it suitable for a wide range of applications.
Properties
CAS No. |
89923-42-2 |
---|---|
Molecular Formula |
C26H14Cl3N9Na4O12S3 |
Molecular Weight |
939.0 g/mol |
IUPAC Name |
tetrasodium;2-[[4-chloro-6-[3-[[1-(2,5-dichloro-4-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-5-sulfonatobenzoate |
InChI |
InChI=1S/C26H18Cl3N9O12S3.4Na/c1-10-21(22(39)38(37-10)18-8-15(28)20(9-14(18)27)53(48,49)50)36-35-17-6-11(2-5-19(17)52(45,46)47)30-25-32-24(29)33-26(34-25)31-16-4-3-12(51(42,43)44)7-13(16)23(40)41;;;;/h2-9,21H,1H3,(H,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,30,31,32,33,34);;;;/q;4*+1/p-4 |
InChI Key |
PBBABYGTFMOYLX-UHFFFAOYSA-J |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)Cl)NC4=C(C=C(C=C4)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-])C5=CC(=C(C=C5Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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